molecular formula C17H24F2O B8578709 1-(3,5-Difluorophenyl)-4-pentylcyclohexan-1-OL CAS No. 144261-14-3

1-(3,5-Difluorophenyl)-4-pentylcyclohexan-1-OL

Cat. No.: B8578709
CAS No.: 144261-14-3
M. Wt: 282.37 g/mol
InChI Key: ZSBUAXUNEYLYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Difluorophenyl)-4-pentylcyclohexan-1-OL is a useful research compound. Its molecular formula is C17H24F2O and its molecular weight is 282.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

144261-14-3

Molecular Formula

C17H24F2O

Molecular Weight

282.37 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-4-pentylcyclohexan-1-ol

InChI

InChI=1S/C17H24F2O/c1-2-3-4-5-13-6-8-17(20,9-7-13)14-10-15(18)12-16(19)11-14/h10-13,20H,2-9H2,1H3

InChI Key

ZSBUAXUNEYLYCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)(C2=CC(=CC(=C2)F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of magnesium (600 mmol) and 1,300 ml of THF was added dropwise 1-bromo-3,5-difluorobenzene (500 mmol) at room temperature, and stirred at the same temperature for 30 min to prepare a Grignard reagent. To this solution was added dropwise a mixture of 4-pentylcyclohexanone (600 mmol) and 200 ml of THF, and stirred at the same temperature overnight. After 600 ml of 1N hydrochloric acid was added and stirred for 30 min, the reaction solution was extracted twice with diethyl ether and dried over anhydrous magnesium sulfate. The solvent was distilled off to give a (1-hydroxy-4-pentylcyclohexyl)-3,5-difluorobenzene (550 mmol). Purification was not particularly performed.
Quantity
600 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
600 mmol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
600 mL
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.